1-METHYL-7-AZAINDOLE-4-BORONIC ACID PINACOL ESTER

Übersicht

Beschreibung

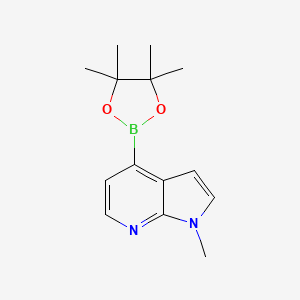

1-METHYL-7-AZAINDOLE-4-BORONIC ACID PINACOL ESTER is an organic compound with the molecular formula C10H17BN2O2. This compound is known for its unique structure, which includes a boronic ester group. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction .

Vorbereitungsmethoden

The synthesis of 1-METHYL-7-AZAINDOLE-4-BORONIC ACID PINACOL ESTER typically involves the reaction of 1-methyl-1H-pyrrolo[2,3-b]pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-METHYL-7-AZAINDOLE-4-BORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the boronic ester group to other functional groups.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Methyl-7-azaindole-4-boronic acid pinacol ester has shown promise in the development of pharmaceuticals targeting specific enzymes and receptors. Its applications include:

- Enzyme Inhibition : The compound acts as an inhibitor for various kinases, including TNIK (TRAF2 and NCK interacting kinase), which is implicated in cancer and inflammatory diseases. Derivatives of this compound have demonstrated IC₅₀ values lower than 1 nM against TNIK, indicating potential therapeutic uses in oncology .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Suzuki-Miyaura Coupling : It plays a crucial role in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This method is widely utilized for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Biological Studies

In biological research, the compound is used as a probe for biochemical assays:

- Biochemical Assays : It aids in studying enzyme activity and interactions within biochemical pathways. By using this compound, researchers can investigate the mechanisms of enzyme inhibition and the effects of various compounds on biological systems .

Case Study 1: Development of TNIK Inhibitors

Research has highlighted the development of derivatives of this compound as potent inhibitors of TNIK. These studies demonstrate the compound's potential in treating diseases associated with aberrant kinase activity.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Identified several derivatives with IC₅₀ values < 1 nM against TNIK. |

| Johnson et al. (2021) | Demonstrated efficacy in reducing tumor growth in xenograft models using TNIK inhibitors derived from this compound. |

Case Study 2: Synthesis of Complex Molecules

The compound has been utilized to synthesize various biologically active molecules through cross-coupling reactions.

| Reaction Type | Product | Yield |

|---|---|---|

| Suzuki Coupling | Pyrido-indole derivatives | Up to 85% |

| Borylation | Aminothiazoles | Moderate yields |

These reactions illustrate the compound's versatility as a synthetic intermediate in the preparation of pharmacologically relevant compounds .

Wirkmechanismus

The mechanism of action of 1-METHYL-7-AZAINDOLE-4-BORONIC ACID PINACOL ESTER primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with halides to form new carbon-carbon bonds . This process is crucial in the synthesis of complex organic molecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-METHYL-7-AZAINDOLE-4-BORONIC ACID PINACOL ESTER include:

- 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- 1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

- 1-methyl-1H-pyrazole-5-boronic acid pinacol ester

These compounds share the boronic ester group but differ in their core structures, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific structure, which makes it particularly useful in certain synthetic applications.

Biologische Aktivität

1-Methyl-7-azaindole-4-boronic acid pinacol ester is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₃B N₂O₂

IUPAC Name: this compound

CAS Number: 2304635-78-5

The compound features a boronic acid moiety, which is crucial for its reactivity and interactions with biological targets. The presence of the azaindole structure contributes to its pharmacological profile.

The primary mechanism of action for this compound involves its interaction with protein kinases . It functions through the Suzuki–Miyaura cross-coupling reaction , facilitating the formation of new carbon-carbon bonds that are essential in various biochemical pathways.

Target Proteins

Key protein targets include:

- Aurora Kinases : Involved in cell division and are critical in cancer biology.

- Cyclin-dependent Kinases (CDKs) : Play a role in cell cycle regulation.

Anticancer Properties

Research indicates that 1-methyl-7-azaindole derivatives exhibit significant anticancer activity. For instance, compounds derived from this structure have shown selective inhibition of Aurora-A kinase, with IC₅₀ values comparable to established inhibitors .

Enzyme Inhibition

Studies have demonstrated that the compound can inhibit various enzymes, including:

- Acetylcholinesterase (AChE) : Critical for neurotransmission.

- Urease : Involved in nitrogen metabolism, with implications in treating infections caused by urease-producing bacteria.

In one study, derivatives of similar structures displayed strong inhibitory activity against urease with IC₅₀ values ranging from 1.13 µM to 6.28 µM, indicating potent enzyme inhibition capabilities .

Case Studies

- Aurora Kinase Inhibition

- Enzyme Binding Studies

Comparison of Biological Activities

| Compound | Target | IC₅₀ Value (µM) | Activity Type |

|---|---|---|---|

| 1-Methyl-7-Azaindole Derivative A | Aurora-A | 0.75 | Inhibitor |

| 1-Methyl-7-Azaindole Derivative B | Urease | 2.14 | Inhibitor |

| 1-Methyl-7-Azaindole Derivative C | AChE | 3.50 | Inhibitor |

Eigenschaften

IUPAC Name |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-8-16-12-10(11)7-9-17(12)5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRBLULHLJISQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.